Cas no 4385-82-4 (Pyridine, 2-methyl-4-(3-nitrophenyl)-)

Pyridine, 2-methyl-4-(3-nitrophenyl)-, is a nitrophenyl-substituted pyridine derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a pyridine core with a methyl group at the 2-position and a 3-nitrophenyl substituent at the 4-position, offering reactivity for further functionalization. The electron-withdrawing nitro group enhances its utility in nucleophilic aromatic substitution reactions, while the methyl group may influence steric and electronic properties. This compound is typically used in research settings for the development of heterocyclic compounds, ligands, or bioactive molecules. Its purity and stability make it suitable for controlled synthetic processes requiring precise structural modifications.
Pyridine, 2-methyl-4-(3-nitrophenyl)- structure
4385-82-4 structure
Product Name:Pyridine, 2-methyl-4-(3-nitrophenyl)-
CAS No:4385-82-4
MF:C12H10N2O2
MW:214.220002651215
CID:1518041
PubChem ID:12217646
Update Time:2025-05-23

Pyridine, 2-methyl-4-(3-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-(3-nitrophenyl)pyridine
    • Pyridine, 2-methyl-4-(3-nitrophenyl)-
    • 4385-82-4
    • SCHEMBL9820237
    • DTXSID20480941
    • 2-Methyl-4-(3-nitro-phenyl)-pyridine
    • Inchi: 1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3
    • InChI Key: DWWATEVVFBMVDA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(=C1)C1C=CN=C(C)C=1)=O

Computed Properties

  • Exact Mass: 214.0743
  • Monoisotopic Mass: 214.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • PSA: 56.03

Pyridine, 2-methyl-4-(3-nitrophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM520319-1g
2-Methyl-4-(3-nitrophenyl)pyridine
4385-82-4 97%
1g
$485 2022-06-11

Additional information on Pyridine, 2-methyl-4-(3-nitrophenyl)-

Comprehensive Overview of Pyridine, 2-methyl-4-(3-nitrophenyl)- (CAS No. 4385-82-4)

Pyridine, 2-methyl-4-(3-nitrophenyl)- (CAS No. 4385-82-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique pyridine core and 3-nitrophenyl substituent, exhibits versatile chemical properties that make it valuable for research and industrial applications. With the increasing demand for novel chemical entities in drug discovery and advanced materials, understanding the properties and applications of 2-methyl-4-(3-nitrophenyl)pyridine is essential for scientists and industry professionals.

The molecular structure of Pyridine, 2-methyl-4-(3-nitrophenyl)- combines a pyridine ring with a methyl group at the 2-position and a 3-nitrophenyl moiety at the 4-position. This configuration imparts distinct electronic and steric effects, influencing its reactivity and interaction with other molecules. Researchers often explore its potential as a building block for heterocyclic compounds, which are pivotal in designing pharmaceutical intermediates and functional materials. The compound's nitro group further enhances its utility in catalytic reactions and synthetic chemistry, aligning with current trends in sustainable and efficient chemical synthesis.

In recent years, the scientific community has shown growing interest in nitroaromatic compounds due to their role in photocatalysis and energy storage. Pyridine, 2-methyl-4-(3-nitrophenyl)- is no exception, as its electron-withdrawing nitro group and aromatic system contribute to its potential in organic electronics and light-harvesting materials. These applications are particularly relevant in the context of renewable energy and green chemistry, where researchers seek eco-friendly alternatives to traditional materials. Additionally, its derivatives have been investigated for their biological activity, making them candidates for drug development targeting various diseases.

The synthesis of Pyridine, 2-methyl-4-(3-nitrophenyl)- typically involves cross-coupling reactions or nitration of precursor compounds. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and reduce environmental impact. These methods align with the broader shift toward sustainable chemical processes, a topic of high relevance in both academic and industrial settings. Analytical characterization of this compound often includes NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring precise identification and purity assessment.

From a commercial perspective, Pyridine, 2-methyl-4-(3-nitrophenyl)- is available through specialized chemical suppliers, catering to the needs of research laboratories and industrial manufacturers. Its pricing and availability may vary depending on purity grades and scale of procurement. As the demand for custom synthesis and high-value intermediates grows, this compound is likely to remain a key player in the fine chemicals market. Researchers are encouraged to explore its potential further, particularly in emerging fields like nanotechnology and bioconjugation.

In conclusion, Pyridine, 2-methyl-4-(3-nitrophenyl)- (CAS No. 4385-82-4) represents a fascinating example of how heterocyclic chemistry continues to drive innovation across multiple disciplines. Its structural features and functional groups offer a wealth of opportunities for molecular design and application development. Whether in pharmaceutical research, material science, or catalysis, this compound exemplifies the intersection of fundamental chemistry and cutting-edge technology. Future studies may uncover even more exciting uses, solidifying its place in the ever-evolving landscape of chemical sciences.

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